molecular formula C14H15NO B14440368 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one CAS No. 78224-91-6

1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one

Cat. No.: B14440368
CAS No.: 78224-91-6
M. Wt: 213.27 g/mol
InChI Key: GSUXMCRHXGOIPN-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C14H15NO. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one typically involves the condensation of benzylamine with an appropriate ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and reductive amination .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and dihydropyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison: 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

78224-91-6

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-(1-benzyl-2H-pyridin-5-yl)ethanone

InChI

InChI=1S/C14H15NO/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3

InChI Key

GSUXMCRHXGOIPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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